A Technical Guide to the Physicochemical Properties of 2-Methylaminomethyl Coumaran
A Technical Guide to the Physicochemical Properties of 2-Methylaminomethyl Coumaran
Abstract
2-Methylaminomethyl coumaran, also known as 2-((Methylamino)methyl)-2,3-dihydrobenzofuran, is a heterocyclic amine built upon the coumaran (2,3-dihydrobenzofuran) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2] The addition of a basic methylaminomethyl side chain at the chiral 2-position introduces key physicochemical characteristics that are critical for its behavior in biological systems. This guide provides an in-depth analysis of the core physicochemical properties of this molecule, including its acid-base chemistry (pKa), lipophilicity (LogP/LogD), and aqueous solubility. We present not only the theoretical importance of these parameters but also the authoritative, field-proven experimental protocols for their determination. The objective is to equip researchers with the foundational knowledge required to understand, predict, and manipulate this molecule's properties for applications in drug discovery and development, particularly in the context of central nervous system (CNS) agents and anti-inflammatory drugs.[3][4]
Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of all physicochemical analysis.
-
Systematic IUPAC Name: (RS)-N-Methyl-1-(2,3-dihydrobenzofuran-2-yl)methanamine
-
Common Names: 2-Methylaminomethyl coumaran; 2-(Methylaminomethyl)dihydrobenzofuran
-
CAS Number: Not broadly available (indicative of a research-specific compound)
-
Molecular Formula: C₁₀H₁₃NO
-
Molecular Weight: 163.22 g/mol
The structure features a chiral center at the C2 position of the dihydrobenzofuran ring, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed. The secondary amine in the side chain is the primary basic center, governing the molecule's ionization state in physiological environments.
Caption: Chemical structure of 2-Methylaminomethyl coumaran.
Acid-Base Properties (pKa): The Ionization Switch
The pKa, or acid dissociation constant, is arguably the most influential physicochemical parameter for a basic drug candidate like 2-Methylaminomethyl coumaran. It dictates the degree of ionization at any given pH, which directly impacts solubility, membrane permeability, receptor binding, and formulation.[5]
Causality and Importance
The key ionizable group is the secondary amine (R₂NH). This group can accept a proton to form a cationic conjugate acid (R₂NH₂⁺). The pKa value represents the pH at which 50% of the molecules are in the ionized (cationic) form and 50% are in the non-ionized (neutral) form.
-
At pH << pKa: The molecule will be predominantly ionized (>99%). This form is highly water-soluble but generally exhibits poor passive diffusion across lipid cell membranes.
-
At pH >> pKa: The molecule will be predominantly in its neutral, free base form. This form is more lipophilic and better able to cross biological membranes, but may have lower aqueous solubility.
Given that physiological pH ranges from ~1.5 in the stomach to 7.4 in the blood, understanding the pKa is essential to predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Predicted pKa Value
While experimental determination is the gold standard, the pKa of the secondary amine in 2-Methylaminomethyl coumaran can be estimated to be in the range of 9.5 - 10.5 . This is based on the typical pKa values for similar acyclic secondary amines. The electron-donating nature of the alkyl groups slightly increases the basicity compared to ammonia.
Experimental Protocol: Potentiometric Titration (OECD TG 112)
Potentiometric titration is the definitive method for pKa determination as it directly measures protonation events.[6][7]
Objective: To determine the pKa by titrating the compound with a strong acid and monitoring the solution's pH.
Methodology:
-
Preparation: Accurately weigh a sample of 2-Methylaminomethyl coumaran and dissolve it in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is limited).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Initial State: The solution will be basic. Add a strong base (e.g., 0.1 M NaOH) to ensure the compound is fully in its free base form before starting the titration.
-
Titration: Add the acid titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show a buffer region. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the first derivative of the curve (dpH/dV).
System Validation: The protocol is validated by calibrating the pH meter with at least two standard buffers before the experiment and by using a titrant of known, certified concentration. The temperature must be controlled and reported, as pKa is temperature-dependent.[8]
Lipophilicity (LogP & LogD): The Key to Membrane Permeation
Lipophilicity, the "oil-loving" nature of a molecule, governs its ability to partition from an aqueous phase into a nonpolar, lipid-like phase. It is a critical determinant of membrane permeability, plasma protein binding, and overall ADME properties.[9]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species only. It is a constant for a given molecule.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like 2-Methylaminomethyl coumaran, LogD is highly pH-dependent.
The relationship is defined by: LogD = LogP - log(1 + 10^(pKa - pH))
Causality and Importance
A molecule's LogD at physiological pH (7.4) is a strong indicator of its ability to cross the gut wall (for oral absorption) and the blood-brain barrier (for CNS-active drugs).
-
Low LogD (<0): The compound is too hydrophilic and may have poor membrane permeability and high renal clearance.
-
High LogD (>5): The compound is too lipophilic. It may have poor aqueous solubility, high plasma protein binding, and be susceptible to rapid metabolic breakdown.[10]
-
Optimal Range: For many drugs, a LogD₇.₄ between 1 and 3 is considered a good balance for oral absorption and distribution.
The presence of different substituents on the coumaran or benzofuran ring can significantly alter lipophilicity.[11][12]
Experimental Protocol: Shake-Flask Method (OECD TG 107)
The shake-flask method is the internationally accepted gold-standard for determining LogP and LogD.[13][14][15]
Caption: Workflow for LogD determination using the Shake-Flask method.
System Validation: This protocol is self-validating by performing the experiment in triplicate with varying phase volume ratios. The final LogD values should agree within ±0.3 log units.[16] A mass balance calculation should also be performed to ensure the total amount of compound recovered from both phases matches the amount initially added.[14]
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For a drug to be absorbed, it must first be in solution. Poor solubility is a major cause of failure in drug development.[17]
Causality and Importance
For 2-Methylaminomethyl coumaran, solubility is intrinsically linked to its pKa.
-
In acidic conditions (pH < pKa - 2): The molecule is fully protonated (R₂NH₂⁺). This ionic form interacts favorably with water molecules, leading to high solubility .
-
In basic conditions (pH > pKa + 2): The molecule is in its neutral free base form. Its solubility will be much lower and dictated by the intrinsic solubility of the neutral molecule.
This pH-dependent solubility profile is critical for oral drug delivery. The compound may dissolve readily in the acidic environment of the stomach but could precipitate in the more neutral environment of the small intestine, hindering absorption.
Experimental Protocol: Equilibrium Shake-Flask Method (IUPAC)
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[18][19][20]
Objective: To determine the solubility of the compound in aqueous buffer at a specific pH and temperature.
Methodology:
-
Preparation: Prepare a series of buffered solutions at the desired pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubation: Add an excess amount of the solid compound to each buffer solution in separate vials. This ensures a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[21]
System Validation: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The calculated solubility should be consistent between these points.[22]
Summary of Physicochemical Properties and Their Interrelation
The core physicochemical properties of 2-Methylaminomethyl coumaran are not independent variables; they are deeply interconnected and collectively dictate the molecule's potential as a drug candidate.
| Physicochemical Property | Predicted Value / Range | Standard Method | Significance in Drug Development |
| pKa | 9.5 - 10.5 | Potentiometric Titration (OECD 112)[6] | Governs ionization state, impacting solubility, permeability, and formulation.[5] |
| LogP (neutral) | 2.0 - 3.0 (Estimated) | Shake-Flask (OECD 107)[13] | Intrinsic lipophilicity; baseline for predicting membrane interaction. |
| LogD at pH 7.4 | 0.5 - 1.5 (Estimated) | Shake-Flask (OECD 107)[13] | Effective lipophilicity in blood; key predictor of permeability and distribution.[9] |
| Aqueous Solubility (pH 7.4) | Low to Moderate (Free Base) | Equilibrium Shake-Flask (IUPAC)[18] | Must be sufficient for dissolution at the site of absorption. |
| Aqueous Solubility (pH < 4) | High (as salt) | Equilibrium Shake-Flask (IUPAC)[18] | High solubility in the stomach can aid initial dissolution of an oral dose. |
The interplay between these properties is crucial. The high pKa ensures that at physiological pH (7.4), a significant fraction of the molecule remains in its neutral form, which is required for membrane permeation. However, enough must also be in the ionized form to maintain adequate aqueous solubility.
Caption: Relationship between core physicochemical properties and ADME.
Conclusion
2-Methylaminomethyl coumaran is a molecule with significant potential, stemming from its privileged dihydrobenzofuran core and a basic side chain that imparts pH-dependent properties. A thorough experimental characterization of its pKa, LogD, and aqueous solubility is not merely a data-gathering exercise; it is a fundamental requirement for rational drug design. The protocols outlined in this guide, based on authoritative OECD and IUPAC standards, provide a robust framework for obtaining the high-quality data needed to advance such a compound through the drug discovery pipeline. By understanding and validating these core physicochemical properties, researchers can effectively predict and optimize the ADME profile, ultimately enhancing the probability of developing a safe and effective therapeutic agent.
References
- Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2017).
- Journal of Chemical and Pharmaceutical Research (2014). Ultrasound Enabled Synthesis of Few Coumarins and a Study of Lipophilicity. JOCPR, 6(5), 903-908.
-
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Binda, C., et al. (2011). Lipophilicity Plays a Major Role in Modulating the Inhibition of Monoamine Oxidase B by 7-Substituted Coumarins. Helvetica Chimica Acta, 94(12), 2299-2310.
- European Commission (1992). A.8. PARTITION COEFFICIENT. Official Journal of the European Communities.
-
Boyé, S., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341. [Link]
- OECD (2024). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.
- Geronikaki, A., et al. (2021).
-
Wang, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]
-
Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2), 023101. [Link]
- Remko, M., & Soral, M. (2017). A comparative study of the molecular structure, lipophilicity, solubility, acidity, absorption and polar surface area of coumarinic anticoagulants and direct thrombin inhibitors. RSC Advances, 7(81), 51574-51586.
-
OECD (2004). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Boyé, S., et al. (1999). N,N -Disubstituted Aminomethyl Benzofuran Derivatives: Synthesis and Preliminary Binding Evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341.
-
Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159. [Link]
- ResearchGate (n.d.). pKa values calculated for the complexes of 2,3-dihydrobenzofuran (1) or...
-
IUPAC (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. [Link]
- Schulz, M., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
-
GovInfo (2000). 304 Subpart E—Product Properties Test Guidelines. Code of Federal Regulations. [Link]
- OECD (n.d.). Test No.
-
Wang, T., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]
- MySkinRecipes (n.d.). 2-(Aminomethyl)benzofuran.
- Harish Kumar, D. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(3), 636-639.
- ResearchGate (n.d.). (PDF)
- Semantic Scholar (2018).
-
National Institute of Standards and Technology (n.d.). Introduction to IUPAC-NIST Solubilities Database. [Link]
-
Nakao, K., et al. (1996). 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia. Journal of Medicinal Chemistry, 39(9), 1717-1726. [Link]
-
Miller, T. R., et al. (2009). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Bioorganic & Medicinal Chemistry Letters, 19(21), 6138-6142. [Link]
- Avomeen (n.d.).
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
- Wikipedia (n.d.). OECD Guidelines for the Testing of Chemicals.
-
Pion Inc. (2023). What is pKa and how is it used in drug development? [Link]
- Boston University (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
-
Organic Chemistry Portal (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
-
Roviezzo, F., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1146-1153. [Link]
- Kumbar, S. S., Hosamani, K. M., & Shettar, A. K. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Asian Pacific Journal of Tropical Biomedicine, 8(4), 201-206.
- ResearchGate (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
-
Sharma, A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(45), 29281-29307. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. testinglab.com [testinglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. mdpi.com [mdpi.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. govinfo.gov [govinfo.gov]
- 16. enfo.hu [enfo.hu]
- 17. A comparative study of the molecular structure, lipophilicity, solubility, acidity, absorption and polar surface area of coumarinic anticoagulants and direct thrombin inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. iupac.org [iupac.org]
- 20. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 21. DSpace [open.bu.edu]
- 22. iupac.org [iupac.org]
